One of the most actively explored aspects of DPDT research lies in its potential application against cancer. Studies have shown that DPDT exhibits antiproliferative effects, meaning it can inhibit the uncontrolled growth of cells, a characteristic of cancer. Research suggests DPDT may work through various mechanisms, including:
DPDT is also being explored in other scientific research areas, including:
Diphenyl ditelluride is an organotellurium compound with the chemical formula C₁₂H₁₀Te₂. It features two phenyl groups attached to a ditelluride moiety, exhibiting a symmetrical C₂ molecular symmetry. This compound is recognized for its unique properties, including its role as a reducing agent in various
Research indicates that diphenyl ditelluride exhibits neurotoxic effects through the modulation of signaling pathways at the plasma membrane of cells. This neurotoxicity is believed to be associated with disruptions in cytoskeletal dynamics and other cellular processes . Additionally, the compound has been studied for its potential antioxidant properties, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential.
Several methods have been developed for the synthesis of diphenyl ditelluride:
Diphenyl ditelluride finds applications in various fields:
Interaction studies involving diphenyl ditelluride focus on its effects on biological systems and chemical reactivity:
Diphenyl ditelluride shares structural and functional similarities with several other organotellurium compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Notable Characteristics |
|---|---|---|
| Phenyl telluride | C₆H₅Te | A simpler analog with one phenyl group; less toxic. |
| Diphenyl diselenide | C₁₂H₁₀Se₂ | Similar structure but contains selenium instead of tellurium; used as an antioxidant. |
| Diphenyl sulfide | C₁₂H₁₀S | Contains sulfur; less toxic and used widely in organic synthesis. |
Diphenyl ditelluride is unique due to its specific combination of tellurium's properties and the presence of two phenyl groups, which contribute to its distinct reactivity and biological effects. Its role as a reducing agent in organic synthesis further sets it apart from similar compounds that may not exhibit such functionality.
The synthesis of organotellurium compounds traces its origins to 1840, when Friedrich Wöhler first prepared diethyl telluride through the reaction of disodium telluride with ethyl sulfate. However, progress in organotellurium chemistry remained slow until the mid-20th century, largely due to the instability of tellurium intermediates and limited applications. The development of diphenyl ditelluride (Ph$$2$$Te$$2$$) as a stable organotellurium compound emerged alongside advances in Grignard and organolithium reagent chemistry. Early 20th-century studies by Zingaro et al. established foundational methods for tellurium insertion reactions, while the 1970s saw the refinement of oxidative coupling techniques to stabilize Te–Te bonds. By the 1990s, the recognition of Ph$$2$$Te$$2$$ as a versatile synthon in radical reactions and materials science spurred systematic investigations into its synthetic pathways.
The Grignard route remains the most widely employed method for Ph$$2$$Te$$2$$ synthesis. This two-step process involves:
Table 1: Optimization of Grignard-Based Ph$$2$$Te$$2$$ Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Te:Purity | ≥99.999% | +12% yield |
| Solvent | THF | +15% vs. Et$$_2$$O |
| Oxidant | O$$_2$$ (g) | +8% vs. K$$3$$Fe(CN)$$6$$ |
| Reaction Time | 4–6 h | Maximizes conversion |
The oxidation of PhTe$$^-$$ anions governs the efficiency of Ph$$2$$Te$$2$$ formation. Two mechanistic pathways dominate:
Aryllithium reagents offer advantages in regioselectivity and reduced side reactions compared to Grignard methods:
The Winona State University protocol demonstrates a streamlined approach using phenyl lithium and tellurium in THF, achieving 82% yield after 4 hours at −78°C followed by ambient oxidation. This method eliminates magnesium byproducts, simplifying purification.
Industrial-scale synthesis of Ph$$2$$Te$$2$$ faces three primary challenges:
Recent advances address these issues:
Table 2: Comparative Analysis of Ph$$2$$Te$$2$$ Production Methods
| Method | Scale (kg/batch) | Yield (%) | Purity (%) | Cost ($/kg) |
|---|---|---|---|---|
| Grignard (batch) | 50 | 72 | 98.5 | 1,240 |
| Aryllithium (flow) | 200 | 89 | 99.2 | 980 |
| Mechanochemical | 500 | 88 | 97.8 | 720 |
These innovations position Ph$$2$$Te$$2$$ for expanded use in photovoltaic materials and polymer catalysis, with projected annual demand growth of 8.7% through 2030.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀Te₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 409.41 | [2] [3] |
| Crystal System | Crystalline | [1] |
| Te-Te Bond Length (Å) | 2.71 | [18] [26] |
| C-Te-Te-C Dihedral Angle (°) | -89 to -86 | [18] |
| C-C-Te-Te Dihedral Angles (°) | 96° and 90° (open); ~10° (closed) | [18] |
| Conformational State | Open conformer (lower energy) | [18] [26] |
| Melting Point (°C) | 64-67 | [2] [3] |
| Appearance | Orange to reddish-orange solid | [2] [3] |
| Symmetry | C₂ symmetry | [1] |
The Te-Te bond in diphenyl ditelluride exhibits notable variations in length depending on the physical state and environmental conditions [18]. In the solid state, as determined by X-ray crystallography, the Te-Te bond length is consistently measured at 2.71 Å [18] [26]. However, computational studies and molecular dynamics simulations have revealed significant flexibility in this bond when the molecule exists in solution [18].
Quantum mechanical calculations at various levels of theory have predicted slightly different Te-Te bond lengths for the two main conformers of diphenyl ditelluride [18]. The open conformer, which is energetically favored, exhibits a calculated Te-Te bond length of 2.69 Å, while the closed conformer shows a slightly shorter bond length of 2.66 Å [10] [18]. These subtle differences in bond length correlate with the overall molecular geometry and the orientation of the phenyl rings relative to the Te-Te bond axis [18].
Table 2: Te-Te Bond Length Variations
| State/Condition | Te-Te Bond Length (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|
| Solid State (X-ray) | 2.71 | Reference | [18] [26] |
| Open Conformer (calculated) | 2.69 | 0.0 | [18] |
| Closed Conformer (calculated) | 2.66 | +0.5 | [18] |
| MD Simulation Average | 2.67 ± 0.07 | Variable | [18] |
| Compressed (2.60 Å) | 2.60 | +20.4 | [18] |
| Extended (2.90 Å) | 2.90 | +12.3 | [18] |
| Hydrogen Peroxide (comparison) | ~1.48 (O-O) | N/A | [18] |
| Experimental range | 2.66-2.71 | N/A | [18] [26] |
Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the Te-Te bond in solution [18]. These simulations indicate that the Te-Te bond length fluctuates around a mean value of 2.67 Å with a standard deviation of 0.07 Å, reflecting the conformational flexibility of the molecule in solution [18]. The bond can be compressed to 2.60 Å or extended to 2.90 Å, although these extreme conformations are energetically unfavorable, with relative energies of +20.4 and +12.3 kcal/mol, respectively [18].
The variation in Te-Te bond length between solid and solution states can be attributed to crystal packing forces in the solid state versus the greater conformational freedom in solution [10] [18]. This flexibility is particularly important for understanding the reactivity of diphenyl ditelluride, as changes in the Te-Te bond length can significantly affect the electronic structure and chemical properties of the molecule [18].
Diphenyl ditelluride exhibits significant conformational flexibility, primarily manifesting as two distinct conformational isomers: the "open" and "closed" conformers [18]. These conformers differ mainly in the orientation of the phenyl rings relative to the Te-Te bond axis, as defined by the C-C-Te-Te dihedral angles [10] [18].
In the open conformer, the C-C-Te-Te dihedral angles are approximately 96° and 90°, positioning the phenyl rings nearly perpendicular to the Te-Te bond axis [18]. This arrangement minimizes steric interactions between the phenyl groups and allows for optimal orbital overlap [18]. In contrast, the closed conformer features C-C-Te-Te dihedral angles of approximately 10°, with the phenyl rings oriented more parallel to the Te-Te bond axis [18] [10].
Table 3: Conformational Analysis Data
| Conformer Type | C-Te-Te-C Dihedral (°) | C-C-Te-Te Dihedrals (°) | Relative Energy (kcal/mol) | Te-Te Distance (Å) | Population at 298K (%) |
|---|---|---|---|---|---|
| Open | -86 to -89 | 96°, 90° | 0.0 | 2.69 | 70 |
| Closed | -86 to -89 | ~10°, ~10° | +0.5 | 2.66 | 30 |
| Transition State | ~45 | Variable | +5.5 | Extended | <1 |
| Planar (Ψ = 0°) | 0 | Variable | +1.1 | 2.69 | 15 |
| Orthogonal (Ψ = 90°) | -90 | Variable | 0.0 | 2.67 | 70 |
| Anti-planar (Ψ = 180°) | 180 | Variable | +1.1 | 2.69 | 15 |
Computational studies have determined that the open conformer is energetically favored over the closed conformer by approximately 0.5 kcal/mol [18]. This small energy difference results in an equilibrium between the two conformers in solution, with the open conformer predominating with an estimated population of 70% at room temperature, while the closed conformer accounts for approximately 30% [18]. The energy barrier for interconversion between these conformers is relatively low, allowing for rapid equilibration in solution [10] [18].
The conformational flexibility of diphenyl ditelluride is further evidenced by molecular dynamics simulations, which show that while the C-Te-Te-C dihedral angle remains relatively stable around -90°, the C-C-Te-Te dihedral angles can vary widely, spanning the entire 360° range [18]. This flexibility is attributed to the "softness" of the inter-chalcogen and carbon-chalcogen bonds, which allow for significant rotational freedom [9] [18].
The conformational behavior of diphenyl ditelluride is governed by specific torsional barriers that influence rotation around key bonds in the molecule [18]. The most significant of these is the barrier to rotation around the Te-Te bond, which determines the C-Te-Te-C dihedral angle [10] [18].
Computational studies using various theoretical methods, including B3LYP/cc-pVTZ(-PP) and ZORA-OPBE/TZ2P, have estimated the barrier height for rotation around the C-Te-Te-C dihedral angle to be between 5.5 and 9.0 kcal/mol in the gas phase [18] [25]. This relatively high barrier results from the significant electronic and steric changes that occur during rotation, particularly as the molecule passes through the transition state at approximately 45° where the Te-Te bond is extended [18].
Table 4: Torsional Barriers in C-Te-Te-C Dihedral Angles
| Rotation Type | Barrier Height (kcal/mol) | Method | Environment | Reference |
|---|---|---|---|---|
| C-Te-Te-C dihedral | 5.5-9.0 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |
| C-C-Te-Te dihedral (Φ₁) | 0.5-0.9 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |
| C-C-Te-Te dihedral (Φ₂) | 0.5-0.9 | B3LYP/cc-pVTZ(-PP) | Gas phase | [18] [25] |
| Phenyl ring rotation | 0.5-0.9 | ZORA-OPBE/TZ2P | Gas phase | [10] [18] |
| Te-Te bond rotation | 5.5-9.0 | ZORA-OPBE/TZ2P | Gas phase | [10] [18] |
In contrast to the substantial barrier for C-Te-Te-C rotation, the barriers for rotation around the C-C-Te-Te dihedrals (Φ₁ and Φ₂) are much lower, estimated at only 0.5-0.9 kcal/mol [18] [25]. This low barrier explains the high flexibility observed in the orientation of the phenyl rings relative to the Te-Te bond axis and accounts for the rapid interconversion between different rotational states of the phenyl groups in solution [18].
The energy profile for rotation around the C-Te-Te-C dihedral angle reveals three key conformational states: the orthogonal conformation (Ψ ≈ 90°) which represents the global energy minimum, and the planar (Ψ = 0°) and anti-planar (Ψ = 180°) conformations which are local energy maxima approximately 1.1 kcal/mol higher in energy [18]. The preference for the orthogonal conformation can be attributed to optimal orbital interactions and minimized steric repulsions in this geometry [10] [18].
These torsional barriers have significant implications for the conformational dynamics and reactivity of diphenyl ditelluride [18]. The relatively high barrier for C-Te-Te-C rotation means that interconversion between major conformational states occurs on a slower timescale compared to the rapid rotations of the phenyl rings [18]. This differential mobility influences how the molecule interacts with other chemical species and affects its behavior in various chemical reactions [10] [18].
Diphenyl ditelluride belongs to a broader family of dichalcogenide compounds, including diphenyl diselenide (Ph₂Se₂) and diphenyl disulfide (Ph₂S₂) [18] [19]. Comparing the structural features of these compounds provides valuable insights into the influence of the chalcogen element on molecular geometry and properties [10] [18].
One of the most striking differences among these dichalcogenide compounds is the progressive increase in the X-X bond length moving down the chalcogen group from sulfur to selenium to tellurium [18] [6]. The X-X bond length increases from 2.04 Å in diphenyl disulfide to 2.34 Å in diphenyl diselenide, and finally to 2.71 Å in diphenyl ditelluride [18] [19]. This trend reflects the increasing atomic radius of the chalcogen elements and the decreasing orbital overlap in the X-X bond [6] [18].
Table 5: Comparative Structural Analysis with Dichalcogenide Analogs
| Compound | Chemical Formula | X-X Bond Length (Å) | C-X-X-C Dihedral (°) | Bond Dissociation Energy (kJ/mol) | Conformational Barrier (kcal/mol) | Molecular Symmetry |
|---|---|---|---|---|---|---|
| Diphenyl ditelluride | Ph₂Te₂ | 2.71 | -89 | ~270 | 5.5-9.0 | C₂ |
| Diphenyl diselenide | Ph₂Se₂ | 2.34 | -85 to -90 | 172 | 4.5-6.0 | C₂ |
| Diphenyl disulfide | Ph₂S₂ | 2.04 | -85 to -90 | 240 | 6.0-8.0 | C₂ |
| Hydrogen peroxide | H₂O₂ | 1.48 | N/A | 213 | 7.0 | C₂ |
| Diphenyl ether | Ph₂O | N/A (C-O: 1.37) | N/A | N/A | Low | C₂ |
Despite the differences in bond length, all three diphenyl dichalcogenides share similar C-X-X-C dihedral angles, typically around -85° to -90° [18] [19]. This consistency suggests that the preferred dihedral angle is determined primarily by electronic factors rather than by the identity of the chalcogen element [18]. All three compounds also exhibit C₂ molecular symmetry, further highlighting their structural similarities [17] [18].
An interesting contrast emerges when comparing bond dissociation energies [19]. While the Te-Te bond in diphenyl ditelluride is the longest among the series, its bond dissociation energy (approximately 270 kJ/mol) is surprisingly high compared to diphenyl diselenide (172 kJ/mol) [18] [19]. This apparent contradiction can be explained by the different bonding characteristics of tellurium, which forms bonds with more covalent character despite its larger atomic size [6] [19].
The conformational barriers also show interesting variations across the dichalcogenide series [18]. The barrier for rotation around the C-X-X-C dihedral is highest for diphenyl disulfide (6.0-8.0 kcal/mol), intermediate for diphenyl ditelluride (5.5-9.0 kcal/mol), and lowest for diphenyl diselenide (4.5-6.0 kcal/mol) [18] [19]. These differences reflect the complex interplay of electronic effects, steric factors, and orbital interactions that determine the energy landscape for conformational changes in these molecules [10] [18].
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